Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-)
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Overview
Description
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. The specific structure of this compound includes two ethoxy groups and a morpholinyl group attached to the benzene ring, with hexafluorophosphate as the counterion. This compound is known for its stability in solid form and its reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) typically involves the diazotization of the corresponding aniline derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with 2,5-diethoxy-4-(4-morpholinyl)aniline.
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Salt Formation: The resulting diazonium salt is then reacted with hexafluorophosphoric acid to yield the desired benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with phenols or amines.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halobenzenes, phenols, benzonitriles.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: 2,5-diethoxy-4-(4-morpholinyl)aniline
Scientific Research Applications
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and pigments for textiles and printing
Mechanism of Action
The mechanism of action of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction processes. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, tetrafluoroborate
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, chloride
Comparison
Compared to its analogs, benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) offers greater stability and reactivity. The hexafluorophosphate counterion provides enhanced solubility and stability, making it more suitable for various applications in research and industry .
Properties
CAS No. |
4255-94-1 |
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Molecular Formula |
C14H20F6N3O3P |
Molecular Weight |
423.29 g/mol |
IUPAC Name |
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C14H20N3O3.F6P/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;1-7(2,3,4,5)6/h9-10H,3-8H2,1-2H3;/q+1;-1 |
InChI Key |
NZVOTKLLJFYVOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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